Cas no 1396846-27-7 (methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)

Methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate is a specialized organic compound featuring a benzoate ester core functionalized with a furan-containing hydroxypropylcarbamoylformamido substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry applications, particularly in the development of pharmacophores or intermediates for bioactive molecules. The presence of both carbamoyl and ester groups enhances its versatility in amide coupling and esterification reactions. The furan ring contributes to potential π-stacking interactions, while the hydroxyl group offers a site for further derivatization. Its well-defined molecular architecture ensures consistent performance in targeted organic synthesis, supporting research in medicinal chemistry and material science.
methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate structure
1396846-27-7 structure
Product Name:methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate
CAS No:1396846-27-7
MF:C17H18N2O6
MW:346.334624767303
CID:6337699
PubChem ID:71782603
Update Time:2025-05-28

methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate
    • F5857-9322
    • methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate
    • VU0525970-1
    • AKOS024525075
    • 1396846-27-7
    • methyl 4-(2-((2-(furan-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
    • methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
    • Inchi: 1S/C17H18N2O6/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21)
    • InChI Key: AYZKNCTTZSIMLI-UHFFFAOYSA-N
    • SMILES: OC(C)(C1=CC=CO1)CNC(C(NC1C=CC(C(=O)OC)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 346.11648630g/mol
  • Monoisotopic Mass: 346.11648630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 118Ų

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Additional information on methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate

Recent Advances in the Study of Methyl 4-({2-(Furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate (CAS: 1396846-27-7)

The compound methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate (CAS: 1396846-27-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique furan and benzoate moieties, exhibits potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate. The researchers demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential as a novel anti-inflammatory agent. Further in vivo experiments in a murine model of rheumatoid arthritis showed a marked reduction in joint inflammation and tissue damage, highlighting its therapeutic promise.

In addition to its anti-inflammatory properties, methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate has been explored for its anticancer potential. A recent preprint on bioRxiv detailed its inhibitory effects on the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The compound was found to induce apoptosis via the intrinsic mitochondrial pathway, as evidenced by increased caspase-3 activity and cytochrome c release. Molecular docking studies further revealed its high affinity for the ATP-binding pocket of PI3K, a key regulator of cell survival and proliferation, suggesting a possible mechanism for its anticancer activity.

Pharmacokinetic studies of methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate have also been conducted to evaluate its bioavailability and metabolic stability. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits moderate oral bioavailability (~40%) in rats, with a plasma half-life of approximately 6 hours. The primary metabolites identified were the result of ester hydrolysis and furan ring oxidation, which were found to be pharmacologically inactive. These findings underscore the need for further structural modifications to enhance its metabolic stability and therapeutic efficacy.

Despite these promising results, challenges remain in the development of methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate as a viable drug candidate. Issues such as solubility, off-target effects, and potential toxicity in long-term use require thorough investigation. Future research directions may include the synthesis of analogs with improved pharmacokinetic properties and the exploration of combination therapies to enhance its therapeutic index.

In conclusion, methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate (CAS: 1396846-27-7) represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Continued research efforts to elucidate its molecular mechanisms and optimize its pharmacological profile will be critical in translating these findings into clinical applications.

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